The synthesis of 4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol typically involves multi-step organic reactions. While specific synthetic routes may vary, one common approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol can be represented as . The structure features:
The structural representation can be depicted using SMILES notation: C1CCN(C1)C2CCN(C2)C3=CC=C(C=C3)OCC=C(C=CC=C)C
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of acti
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7